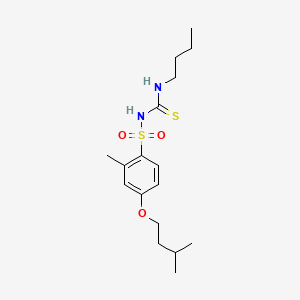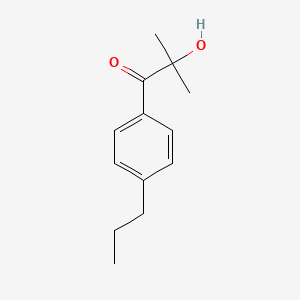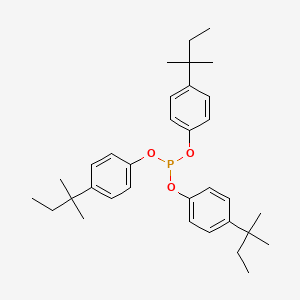![molecular formula C9H14N2O2 B13799096 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 85106-94-1](/img/structure/B13799096.png)
6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethyl-6,8-diazabicyclo[322]nonane-7,9-dione is a bicyclic compound with the molecular formula C7H10N2O2 It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact mechanism depends on the context of its application, such as its role in catalysis or its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound with similar structural features.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Known for its use in organic synthesis as a strong base.
Uniqueness
6,8-Dimethyl-6,8-diazabicyclo[32
Propiedades
Número CAS |
85106-94-1 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
6,8-dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione |
InChI |
InChI=1S/C9H14N2O2/c1-10-6-4-3-5-7(8(10)12)11(2)9(6)13/h6-7H,3-5H2,1-2H3 |
Clave InChI |
DPYORCOVDSHXSN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCCC(C1=O)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-chloro-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13799014.png)
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)
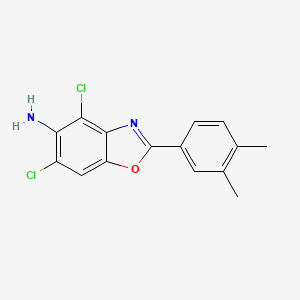
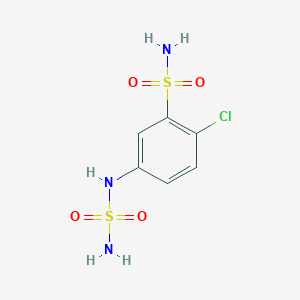
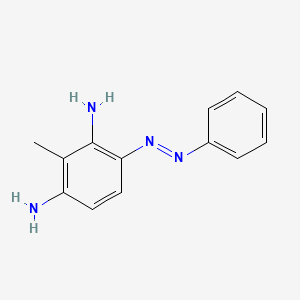

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
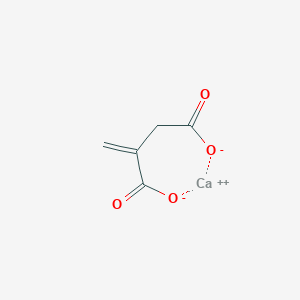

![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
